
Isoflurane
Overview
Description
Isoflurane (C₃H₂ClF₅O) is a halogenated ether widely used as an inhalation anesthetic due to its rapid induction and recovery profiles. Its molecular weight is 184.492 g/mol, with a boiling point of 48.5°C and a vapor pressure of 238 mmHg at 20°C . The IUPAC name is 2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane, and its chemical structure includes a trifluoroethyl group linked to a difluoromethoxy-chloro moiety . This compound acts primarily by potentiating GABAₐ receptor activity, contributing to its anesthetic and muscle-relaxant effects .
Preparation Methods
Isoflurane is synthesized through the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether. The reaction mixture is then treated with ultraviolet light in the presence of isopropanol to reduce 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether to this compound. This method yields this compound with a high efficiency of over 80% .
Chemical Reactions Analysis
Isoflurane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various by-products.
Reduction: The reduction of this compound involves the use of reducing agents like isopropanol in the presence of ultraviolet light.
Substitution: this compound can undergo halogen substitution reactions, where chlorine atoms are replaced by other halogens.
Common reagents used in these reactions include chlorine gas for chlorination and isopropanol for reduction. The major products formed from these reactions are typically other halogenated ethers .
Scientific Research Applications
Clinical Applications
Induction and Maintenance of Anesthesia
Isoflurane is primarily employed in surgical settings for the induction and maintenance of general anesthesia. Its rapid onset and offset properties make it suitable for both outpatient and inpatient procedures. The Federal Drug Administration (FDA) has approved this compound for these uses, which include muscle relaxation and pain reduction during surgery .
Neuroprotective Effects
Recent studies have indicated that this compound may possess neuroprotective properties, particularly in the context of hypoxia-induced neuronal injury. Research has shown that low concentrations of this compound can attenuate hypoxia-induced neurotoxicity by modulating apoptotic pathways. Specifically, this compound at 0.5% concentration has been observed to reduce caspase-3 activation, which is critical in apoptosis, while higher concentrations (2%) may enhance this activation . This dual effect suggests potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease.
Cardiovascular Effects
this compound's effects on cardiovascular function are significant. It has been shown to maintain hemodynamic stability during surgery while providing adequate anesthesia. Studies utilizing magnetic resonance imaging have demonstrated that this compound can be safely administered without compromising cardiac function, making it a preferred choice in patients with underlying cardiovascular issues .
Research Applications
Minimum Alveolar Concentration Studies
The minimum alveolar concentration (MAC) of this compound is a critical parameter in anesthesiology that quantifies the potency of the anesthetic agent. Recent studies have investigated how factors such as obesity affect MAC values in rodent models. For instance, research found that the MAC for this compound was 1.52% in low aerobic capacity rats and 1.90% in high aerobic capacity rats, indicating that physiological differences can influence anesthetic requirements . These findings are crucial for optimizing dosing strategies in clinical practice.
Molecular Mechanisms of Action
this compound's mechanism of action involves interactions at various molecular sites within the central nervous system. It modulates neurotransmitter release and alters neuronal excitability through its effects on ion channels and synaptic transmission. Understanding these mechanisms can aid in developing targeted therapies that leverage this compound's properties for specific neurological conditions .
Case Studies
Case Study: this compound in Pediatric Anesthesia
A study comparing the effects of this compound with other anesthetics in pediatric patients found that this compound was associated with better neurocognitive outcomes post-surgery compared to desflurane . This highlights its potential advantages in pediatric anesthesia protocols.
Case Study: this compound and Memory Function
Research examining the impact of general anesthesia on memory revealed that children receiving this compound exhibited improved cognitive functions post-operatively compared to those administered other anesthetics . This finding underscores the importance of selecting appropriate anesthetic agents based on their cognitive effects.
Mechanism of Action
Isoflurane exerts its effects by modulating the activity of several receptors and ion channels in the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects. This compound also potentiates glycine receptor activity, leading to muscle relaxation, and inhibits the activity of the N-methyl-D-aspartate (NMDA) receptor, contributing to its anesthetic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structurally Similar Compounds
Isoflurane Related Compound A (C₃HCl₂F₅O; molecular weight 218.94 g/mol) is a structural analog differing by an additional chlorine atom .
Property | This compound | This compound Related Compound A |
---|---|---|
Molecular Formula | C₃H₂ClF₅O | C₃HCl₂F₅O |
Molecular Weight (g/mol) | 184.492 | 218.94 |
CAS Number | 26675-46-7 | 32778-08-8 |
Key Structural Feature | Single Cl, trifluoroethyl group | Dual Cl substitution |
Clinical Use | Anesthetic | Not applicable |
Functionally Similar Compounds
Stevens et al. (1975) reported that this compound’s MAC in adults is approximately 1.15%, which is lower than older agents like Enflurane (MAC 1.68%) but higher than newer agents like Sevoflurane (MAC 2.0%) . This intermediate potency balances rapid induction with manageable hemodynamic stability.
Hemodynamic Effects
This compound reduces diastolic pressure by altering vascular resistance, as shown in studies measuring critical occlusion pressure . Compared to older anesthetics (e.g., Halothane), this compound causes less myocardial depression but may induce dose-dependent hypotension .
Occupational Exposure Limits
A 2023 study recommended an occupational exposure limit (OEL) of 3.2 ppm for this compound, based on neurotoxic and reproductive risks in preclinical models . This contrasts with stricter OELs for compounds like Nitrous Oxide (50 ppm), reflecting this compound’s lower acute toxicity but higher chronic exposure risks.
Biological Activity
Isoflurane is a widely used volatile anesthetic known for its efficacy in inducing and maintaining general anesthesia. Its biological activity extends beyond mere sedation, influencing various physiological and biochemical pathways. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, clinical applications, and associated research findings.
This compound acts primarily through modulation of neurotransmitter systems and ion channels in the central nervous system (CNS). It enhances inhibitory neurotransmission via gamma-aminobutyric acid (GABA) receptors and inhibits excitatory transmission through N-methyl-D-aspartate (NMDA) receptors. This dual action contributes to its anesthetic properties and impacts neuronal excitability.
Table 1: Mechanisms of this compound Action
Mechanism | Description |
---|---|
GABA Receptor Modulation | Enhances inhibitory neurotransmission, leading to sedation and anxiolysis. |
NMDA Receptor Inhibition | Reduces excitatory neurotransmission, contributing to analgesia and amnesia. |
Ion Channel Interaction | Alters the function of various ion channels (e.g., potassium, calcium), affecting neuronal firing rates. |
Cellular Effects
Recent studies have highlighted this compound's effects on cell viability and function. For instance, exposure to this compound has been shown to decrease neuronal firing rates over time, indicating a time-dependent effect on neuronal activity. Research demonstrates that cells initially deactivate in response to this compound but may compensate or reactivate with prolonged exposure.
Case Study: Neuronal Response to this compound
A study examined neuronal activity under this compound exposure, revealing significant decreases in firing rates after 30 minutes compared to controls. After 45 minutes, neuronal firing rates began to recover, suggesting potential compensatory mechanisms at play .
Table 2: Neuronal Activity Under this compound Exposure
Time Point (min) | Firing Rate (Hz) | Statistical Significance |
---|---|---|
0 | 5.2 | - |
15 | 5.0 | p > 0.05 |
30 | 3.1 | p ≤ 0.004 |
45 | 4.8 | p = 0.05 |
Clinical Applications
This compound is not only effective for general anesthesia but has also been employed in specific clinical scenarios such as life-threatening bronchospasm and sedation in patients undergoing venoarterial extracorporeal membrane oxygenation (VA-ECMO). Its use has been associated with favorable outcomes in these critical situations.
Case Study: this compound in Bronchospasm Management
A retrospective analysis of patients treated with this compound for life-threatening bronchospasm showed significant improvements in respiratory parameters and overall outcomes compared to conventional therapies . The mean duration of this compound treatment was correlated with improved blood gas values.
Table 3: Respiratory Parameters Pre- and Post-Isoflurane Treatment
Parameter | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) |
---|---|---|
pH | 7.25 ± 0.05 | 7.35 ± 0.03 |
pCO₂ (mmHg) | 60 ± 10 | 45 ± 8 |
HCO₃ (mmol/L) | 20 ± 2 | 24 ± 3 |
Neuroinflammatory Effects
This compound has been associated with pro-inflammatory responses post-surgery. Studies indicate that patients receiving this compound show elevated levels of inflammatory cytokines compared to those treated with other anesthetics like propofol . This suggests that while this compound effectively induces anesthesia, it may also contribute to neuroinflammation during recovery.
Table 4: Cytokine Levels Post-Surgery
Cytokine | This compound Group (pg/mL) | Propofol Group (pg/mL) |
---|---|---|
IL-6 | 150 ± 20 | 90 ± 15 |
TNF-α | 120 ± 25 | 70 ± 10 |
IL-10 | 80 ± 10 | 50 ± 5 |
Q & A
Basic Research Questions
Q. Q1. What methodological frameworks are recommended for designing preclinical studies investigating isoflurane's dose-dependent neurobiological effects?
Answer: Preclinical studies should adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population : Rodent models (e.g., Sprague-Dawley rats).
- Intervention : this compound exposure at 1.5%–2.5% concentration for 30–120 minutes.
- Comparison : Sham-exposed controls or alternative anesthetics (e.g., sevoflurane).
- Outcome : Quantification of neuronal apoptosis (e.g., caspase-3 activation) or cognitive deficits via Morris water maze .
Experimental protocols must include blinded outcome assessments and power analyses to ensure statistical validity. Detailed anesthetic parameters (e.g., temperature, oxygen saturation) should be reported to minimize confounding variables .
Q. Q2. How can researchers standardize this compound administration protocols to ensure reproducibility across in vivo studies?
Answer: Standardization requires:
Calibration of vaporizers and continuous monitoring of end-tidal this compound concentration using gas analyzers.
Physiological monitoring : Core temperature (maintained at 37°C), respiratory rate, and blood gas analysis to prevent hypoxia/hypercapnia.
Documentation templates (e.g., Supplementary Tables in publications) to report anesthetic induction time, maintenance duration, and recovery phases .
Reference methodologies from the Cochrane Handbook for systematic reporting guidelines .
Advanced Research Questions
Q. Q3. How should researchers reconcile contradictory findings on this compound’s neuroprotective vs. neurotoxic effects in aging models?
Answer: Contradictions often arise from variability in:
- Model systems : Age-specific rodent strains (e.g., 24-month-old vs. 3-month-old mice) exhibit differential mitochondrial vulnerability.
- Exposure duration : Short-term (1 hr) vs. prolonged (6 hr) exposure may activate distinct apoptotic pathways.
Methodological recommendations :
- Conduct meta-regression analyses to identify moderators (e.g., age, exposure time) across studies.
- Use scoping reviews (Arksey & O’Malley framework) to map mechanistic hypotheses (e.g., GABA_A receptor modulation vs. oxidative stress) .
- Validate findings via multicenter collaborative trials to control for lab-specific confounding factors .
Q. Q4. What statistical approaches are optimal for analyzing this compound’s interaction with adjuvant therapies in cancer research?
Answer: For synergistic/antagonistic interactions:
Isobolographic analysis : Quantifies dose-response curves to determine additive vs. synergistic effects.
Multivariate regression : Controls for covariates (e.g., tumor size, immune cell infiltration).
Machine learning : Identifies hidden patterns in high-dimensional data (e.g., RNA-seq post-isoflurane exposure).
Ensure transparency by publishing raw datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata on anesthetic conditions .
Q. Q5. How can in vitro studies on this compound’s immunomodulatory effects be optimized to enhance translational relevance?
Answer:
- Co-culture systems : Incorporate immune cells (e.g., macrophages) and tumor organoids to mimic in vivo microenvironments.
- Dose equivalence : Translate clinical concentrations (1–2 MAC) to in vitro settings using physiologically relevant partial pressures.
- High-content imaging : Quantify cytokine release (e.g., IL-6, TNF-α) via multiplex assays and validate with Western blotting .
Q. Data Analysis & Reporting
Q. Q6. What criteria should guide the inclusion/exclusion of this compound studies in systematic reviews?
Answer: Apply PRISMA guidelines with predefined eligibility criteria:
- Inclusion : Peer-reviewed studies with explicit this compound protocols, species/strain details, and outcome measures.
- Exclusion : Studies lacking anesthetic monitoring data or using mixed anesthetics without stratification.
Use risk-of-bias tools (e.g., SYRCLE for animal studies) to assess confounding factors .
Q. Q7. How can researchers address publication bias in meta-analyses of this compound’s cardioprotective effects?
Answer:
- Perform funnel plot asymmetry tests (Egger’s regression) to detect small-study effects.
- Search gray literature (e.g., preprint servers, conference abstracts) and include unpublished data via author outreach.
- Conduct sensitivity analyses to evaluate the impact of low-quality studies .
Q. Ethical & Compliance Considerations
Q. Q8. What ethical safeguards are critical for human studies exploring this compound’s long-term cognitive impacts?
Answer:
- Informed consent : Disclose potential risks (e.g., postoperative delirium) and anonymize data per GDPR/HIPAA.
- DSMB oversight : Independent review of adverse events in randomized trials.
- FAIR data sharing : Deposit de-identified neurocognitive scores in repositories like OpenNeuro .
Tables for Reference
Parameter | Reporting Standard | Example for this compound Studies |
---|---|---|
Anesthetic Concentration | % vol (e.g., 1.5% ± 0.2%) | Maintained at 1.3 MAC for 45 minutes |
Physiological Monitoring | Core temperature, SpO₂, EtCO₂ | 37°C ± 0.5°C; SpO₂ > 95% |
Outcome Measures | Primary vs. secondary endpoints | Neuronal apoptosis (TUNEL assay); MWM latency |
Properties
IUPAC Name |
2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWKPBJCKXDKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O | |
Record name | ISOFLURANE | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID3020752 | |
Record name | Isoflurane | |
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Molecular Weight |
184.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a mild odor; [Merck Index] Musty ethereal odor; [Abbott Laboratories MSDS], Liquid, COLOURLESS LIQUID., Colorless liquid | |
Record name | Isoflurane | |
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Boiling Point |
48.5 °C, 49 °C, 119.3 °F | |
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Solubility |
In water, 4.47X10+3 mg/L at 37 °C, Easily miscible with organic liquids including fats and oils, 3.56e+00 g/L, Solubility in water: poor | |
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Density |
Specific gravity: 1.45, Relative density (water = 1): 1.5, 1.45 | |
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Vapor Pressure |
330.0 [mmHg], 330 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 32, 330 mmHg | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
26675-46-7 | |
Record name | Isoflurane | |
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Record name | Isoflurane [USAN:USP:INN:BAN:JAN] | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOFLURANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYS9AKD70P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isoflurane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8057 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isoflurane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOFLURANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1435 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOFLURANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/850 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
48-48.5 | |
Record name | Isoflurane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00753 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.